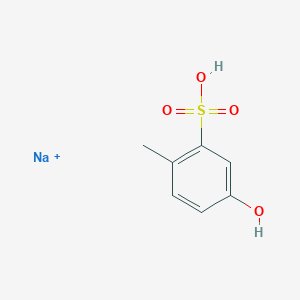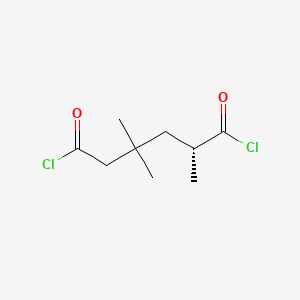
2,3-Dichloro-6-hydroxybenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-6-hydroxybenzenesulphonic acid is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonic acid group attached to a benzene ring. This compound is often used in various chemical reactions and industrial processes due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-hydroxybenzenesulphonic acid typically involves the chlorination of 6-hydroxybenzenesulphonic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as acetic acid .
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process is monitored to control the temperature, pressure, and concentration of reactants to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-hydroxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like amines or alkyl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,3-Dichloro-6-hydroxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism by which 2,3-Dichloro-6-hydroxybenzenesulphonic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2,3-Dichlorophenol: Similar in structure but lacks the sulfonic acid group.
2,3-Dichloro-4-hydroxybenzenesulphonic acid: Similar but with a different position of the hydroxyl group.
2,4-Dichloro-6-hydroxybenzenesulphonic acid: Similar but with chlorine atoms at different positions.
Uniqueness: 2,3-Dichloro-6-hydroxybenzenesulphonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
84697-02-9 |
|---|---|
Molecular Formula |
C6H4Cl2O4S |
Molecular Weight |
243.06 g/mol |
IUPAC Name |
2,3-dichloro-6-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H4Cl2O4S/c7-3-1-2-4(9)6(5(3)8)13(10,11)12/h1-2,9H,(H,10,11,12) |
InChI Key |
FSTQUJXSIMAQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)S(=O)(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















